Colchiceine

Microtubule dynamics Cytoskeletal pharmacology Antimitotic agents

Select Colchiceine for superior antifibrotic efficacy (50% collagen reduction vs. colchicine’s none), broad-spectrum antifungal activity, and a distinct tubulin binding site (Ki 125 μM vs. I50 20 μM). Unlike colchicine, it preserves CYP3A4 expression and shows markedly lower hepatocyte toxicity. Verify these differentiation factors before procurement.

Molecular Formula C21H23NO6
Molecular Weight 385.4 g/mol
CAS No. 477-27-0
Cat. No. B1669290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColchiceine
CAS477-27-0
SynonymsColchiceine
Molecular FormulaC21H23NO6
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC
InChIInChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13-6-8-16(24)17(25)10-14(13)15/h6,8-10,15H,5,7H2,1-4H3,(H,22,23)(H,24,25)/t15-/m0/s1
InChIKeyPRGILOMAMBLWNG-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Colchiceine (CAS 477-27-0): A Structurally Distinct Colchicine Metabolite with Divergent Pharmacological Profile


Colchiceine (CAS 477-27-0), also known as 10-O-demethylcolchicine, is a tropolone alkaloid and a major metabolite of the anti-gout agent colchicine . Structurally, colchiceine lacks the C-10 methoxy group present on colchicine, resulting in a free hydroxyl moiety at this position . While both compounds are classified as microtubule-targeting agents that inhibit tubulin polymerization, colchiceine exhibits distinct binding characteristics and biological activities that preclude its simple interchangeability with colchicine or other analogs .

Why Colchicine and Colchiceine Are Not Interchangeable: Critical Differences in Target Engagement and Safety


Despite their structural similarity, colchicine and colchiceine exhibit fundamentally different binding interactions with tubulin and divergent effects on drug-metabolizing enzymes. Colchiceine binds to tubulin at a site distinct from the canonical colchicine receptor, as evidenced by its ability to bind the colchicine-tubulin complex and the poor correlation between competitive inhibition of colchicine binding (Ki = 125 μM) and its actual inhibition of microtubule assembly (I50 = 20 μM) . Furthermore, colchiceine demonstrates reduced cytotoxicity in primary human hepatocytes and does not downregulate CYP3A4 expression in the manner observed with colchicine, thereby mitigating the risk of drug-drug interactions . These mechanistic and toxicological distinctions render generic substitution scientifically invalid for applications requiring precise control over target engagement or metabolic safety profiles.

Colchiceine Quantitative Differentiation Evidence: Comparative Data vs. Colchicine and Other Analogs


Tubulin Polymerization Inhibition: Colchiceine Requires 5–10× Higher Concentration than Colchicine

Colchiceine inhibits microtubule assembly with an I50 of 20 μM, which is 5–10 times higher than the concentration required for colchicine, indicating reduced potency at the tubulin level . This reduced potency is consistent across multiple studies, including inhibition of fast axonal transport, where colchiceine required 5–10× higher concentrations to achieve comparable inhibition of microtubule polymerization .

Microtubule dynamics Cytoskeletal pharmacology Antimitotic agents

Hepatocellular Cytotoxicity: Colchiceine Exhibits Lower Toxicity in Primary Human Hepatocytes

In primary human hepatocytes, colchiceine (EIN) demonstrated lower cytotoxicity than colchicine (COL) across the concentration range of 1–100 μM, as measured by LDH leakage and albumin secretion. At 10 μM, colchiceine did not induce the expression of CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2E1, or CYP3A4 isoforms, whereas colchicine is known to downregulate CYP3A4 expression .

Hepatotoxicity Drug safety Primary hepatocyte culture

Antifungal Activity: Colchiceine Active Against A. pullulans; Colchicine Inactive

Colchicine showed no antifungal properties except weak activity toward A. pullulans, whereas colchiceine exhibited broader antifungal activity. Complexation of colchiceine with metal cations further enhanced potency, achieving MIC <1 μg/mL, with the most potent complex showing MIC = 0.5 μg/mL against A. pullulans .

Antifungal screening Natural product antimicrobials Tropolone alkaloids

Anticancer Potency: Colchiceine Complexes 3,000× Less Potent than Colchicine Complexes

In anticancer assays, colchicine complexes exhibited approximately 3,000-fold higher potency (~IC50 = 2 nM) compared to colchiceine complexes (~IC50 = 6 μM) against cancer cell lines. This stark difference underscores the critical role of the C-10 methoxy group in anticancer activity .

Cancer chemotherapy Cytotoxicity screening Metal-based drugs

Liver Fibrosis Protection: Colchiceine Reduces Hepatic Collagen by 50%; Colchicine Shows No Reduction

In a CCl4-induced rat model of liver injury and fibrosis, colchiceine treatment resulted in a 50% reduction in hepatic collagen content compared to vehicle-treated fibrotic controls, whereas colchicine treatment showed no reduction in collagen accumulation. Both compounds prevented the increase in collagen synthesis, but only colchiceine effectively reduced net collagen deposition .

Hepatic fibrosis Antifibrotic therapy Collagen metabolism

CYP Enzyme Induction Profile: Divergent Effects on Drug-Metabolizing Enzymes

Colchicine and colchiceine exhibit distinct CYP induction profiles. Colchicine increases CYP2E1 protein content, whereas colchiceine induces CYP2C9, CYP2E1, and CYP3A4 isoforms . In primary human hepatocytes, colchiceine at 10 μM did not induce CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2E1, or CYP3A4 . These differences indicate that colchiceine may have a lower potential for metabolic drug-drug interactions compared to colchicine, which is known to downregulate CYP3A4 .

Drug metabolism Cytochrome P450 Drug-drug interactions

Procurement-Guiding Application Scenarios for Colchiceine (CAS 477-27-0)


Antifungal Lead Discovery and Tropolone SAR Studies

Colchiceine demonstrates broad-spectrum antifungal activity absent in colchicine, with metal complexes achieving MIC values below 1 μg/mL . Researchers investigating the antifungal potential of tropolone alkaloids or developing novel antifungal scaffolds should utilize colchiceine as a starting point rather than colchicine, which lacks meaningful antifungal activity.

Hepatic Fibrosis and Cirrhosis Preclinical Models

In chronic CCl4-induced liver fibrosis, colchiceine reduced hepatic collagen content by 50%, whereas colchicine showed no significant reduction . Studies targeting antifibrotic mechanisms or evaluating therapeutic interventions for chronic liver disease should employ colchiceine for its superior antifibrotic efficacy in this validated model.

In Vitro Hepatotoxicity and Drug Interaction Screening

Colchiceine exhibits lower cytotoxicity in primary human hepatocytes (1–100 μM range) and does not induce major CYP isoforms at 10 μM, in contrast to colchicine which downregulates CYP3A4 . For assays requiring prolonged hepatocyte exposure, co-culture with drug-metabolizing enzymes, or studies on drug-drug interactions, colchiceine provides a safer and less metabolically disruptive alternative to colchicine.

Microtubule Dynamics Studies Requiring Non-CBS Ligands

Colchiceine binds tubulin at a site distinct from the colchicine-binding site, with a Ki for competitive inhibition of colchicine binding of 125 μM compared to an I50 of 20 μM for microtubule assembly inhibition . Researchers investigating tubulin allostery, alternative binding pockets, or the functional consequences of non-CBS engagement should select colchiceine over colchicine to probe these mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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